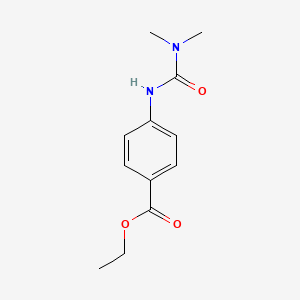

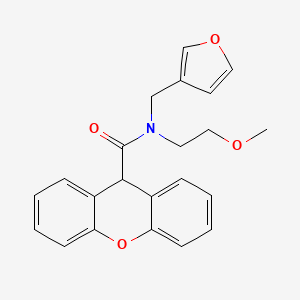

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s a reagent used for one of the most common reactions in organic chemistry, the amide coupling .

Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Chemical Reactions Analysis

DMTMM can be used as a condensing agent for transformations such as the condensation of carboxylic acids and amines to the corresponding amides, and the esterification of carboxylic acids with alcohols to the corresponding esters .Physical And Chemical Properties Analysis

DMTMM is a solid with a melting point of 202-207 °C . Its empirical formula is C10H17BF4N4O3 and it has a molecular weight of 328.07 .Applications De Recherche Scientifique

Peptide Synthesis

The compound is related to 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which is known to be used in peptide synthesis . It can be used as a coupling reagent for the formation of peptide bonds .

Esterification

DMTMM, a related compound, has been used in esterification processes . This suggests that the compound could potentially be used in similar chemical reactions.

Amidation

DMTMM is also used in amidation . This process involves the conversion of a carboxylic acid to an amide, which is a fundamental reaction in organic chemistry.

Glycosidation

DMTMM has found applications in glycosidation . This is a process where a glycosyl donor is attached to another molecule, often another sugar, to form a glycoside.

Phosphonylation

DMTMM is used in phosphonylation methodology . This involves the introduction of a phosphonate group into a molecule.

6. Development of Carboxymethyl Cellulose (CMC) Films A study has reported the use of DMTMM as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of DMTMM effectively improved various properties of the films, including moisture uptake, moisture content, water vapour permeability, water solubility, and oil resistance .

Synthesis of Triazinyloximino Derivatives

The compound is related to a class of 1,3,5-triazinyloxyimino derivatives . These derivatives have been prepared and tested for reactivity in solution peptide synthesis .

Cross-linking Agent

DMTMM has been used as a cross-linking agent . This suggests that the compound could potentially be used in similar applications, such as the development of polymers or other materials.

Propriétés

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-24-16-20-14(21-17(22-16)25-2)12-19-15(23)18(8-10-26-11-9-18)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBFHWKXQVQENG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone](/img/structure/B2880664.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile](/img/structure/B2880666.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2880668.png)

![1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2880670.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2880675.png)

![2,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2880677.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2880679.png)